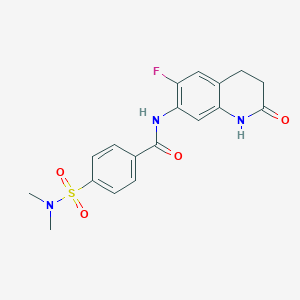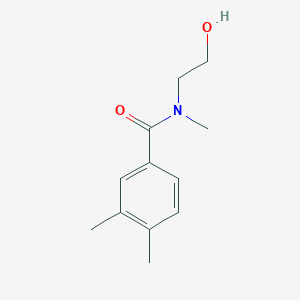![molecular formula C14H18ClNO2 B7498801 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid, also known as CPMAA, is a chemical compound that has been studied for its potential therapeutic applications. CPMAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic effects in animal models.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is not fully understood, but it is believed to involve inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury. 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is that it has been shown to have anti-inflammatory and analgesic effects in animal models, which makes it a potential candidate for the development of new therapeutics for inflammatory and pain-related disorders. However, one limitation of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutics. Another direction is to study its potential therapeutic applications in human models, which may provide valuable insights into its safety and efficacy. Additionally, the development of new synthetic methods for 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid may improve its yield and purity, which may facilitate its use in future research.
Métodos De Síntesis
The synthesis of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid involves the reaction of 2-chlorobenzyl chloride with cyclopentylamine to form 2-[(2-chlorophenyl)methyl-cyclopentylamino]propylamine, which is then converted to 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid by reacting with chloroacetic acid. The overall yield of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is around 30%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been studied for its potential therapeutic applications in various animal models. It has been shown to have anti-inflammatory and analgesic effects in models of acute and chronic pain, including carrageenan-induced paw edema and formalin-induced pain. 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl-cyclopentylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-8-4-1-5-11(13)9-16(10-14(17)18)12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQMWJVRKYRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)


![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)




![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)